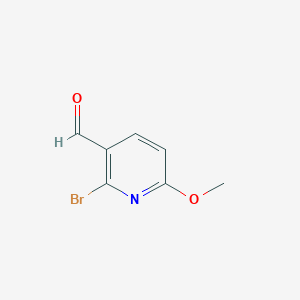

2-Bromo-6-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURXJGHWFLBUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743898 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-41-4 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methoxynicotinaldehyde: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxynicotinaldehyde is a synthetically versatile substituted pyridine derivative that holds significant promise as a key building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a pyridine core adorned with a reactive bromine atom, a methoxy group, and an aldehyde, offers a rich chemical landscape for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its molecular structure, and an exploration of its synthetic potential. By examining established methodologies for the synthesis and functionalization of analogous compounds, this document offers valuable insights and practical protocols for researchers seeking to leverage the unique reactivity of this compound in their scientific endeavors.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development, with their presence in a vast array of pharmaceuticals underscoring their importance. The unique electronic properties of the pyridine ring, coupled with the ability to introduce a variety of functional groups at specific positions, allow for the fine-tuning of molecular properties to achieve desired biological activities. This compound (IUPAC name: 2-bromo-6-methoxypyridine-3-carbaldehyde) emerges as a particularly valuable intermediate in this context. The strategic placement of the bromo, methoxy, and aldehyde functionalities provides orthogonal chemical handles for a diverse range of transformations, making it an attractive starting material for the synthesis of novel chemical entities. This guide aims to serve as a foundational resource for scientists, providing the necessary technical information to effectively utilize this compound in their research and development programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1060810-41-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 2-bromo-6-methoxypyridine-3-carbaldehyde | [1] |

| Synonyms | This compound | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 291.9 °C at 760 mmHg (predicted) | |

| SMILES | O=Cc1cncc(OC)c1Br | |

| InChI | InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a unique electronic distribution within the aromatic ring, influencing its reactivity.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related substituted pyridines.

Step 1: Synthesis of 2-Bromo-6-methoxypyridine [2]

-

To a solution of 2,6-dibromopyridine in an appropriate solvent (e.g., methanol or an inert solvent like THF), add a solution of sodium methoxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-6-methoxypyridine.

Step 2: Formylation to this compound

-

Dissolve 2-bromo-6-methoxypyridine in a dry, aprotic solvent (e.g., THF, diethyl ether) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a strong base, such as n-butyllithium, to effect lithiation at the 3-position.

-

After stirring for a short period, add a formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Key Reactions and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for a wide range of chemical transformations.

Reactions at the Bromine Atom:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. [3] * Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. [4][5][6][7]This is a powerful method for constructing biaryl and heteroaryl scaffolds commonly found in pharmaceuticals.

-

Heck Coupling: Reaction with alkenes to form substituted pyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-6-methoxynicotinaldehyde derivatives.

-

Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde group can be converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). [8][9][10][11][12]This is a highly efficient method for introducing diverse side chains containing nitrogen.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: Formation of imines (Schiff bases) upon reaction with primary amines.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2 [m.chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

2-Bromo-6-methylpyridine-4-carbaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 2-Bromo-6-methylpyridine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-6-methylpyridine-4-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, a robust synthetic pathway, reactivity, and its strategic applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The subject of this guide is most formally recognized by its IUPAC name, 2-bromo-6-methylpyridine-4-carbaldehyde [1][2]. However, in various chemical catalogs, patents, and scientific literature, it is also referred to by several synonyms:

-

4-Formyl-2-bromo-6-methylpyridine[4]

It is crucial to distinguish this compound from its isomers to ensure the correct material is sourced and utilized in experimental work.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1060805-89-1 | [1][2][4] |

| Molecular Formula | C₇H₆BrNO | [1][2][4] |

| Molecular Weight | 200.03 g/mol | [1][2][4] |

| Canonical SMILES | O=CC1=CC(Br)=NC(C)=C1 | [1][4] |

| InChIKey | IVTFXQHPZSOCIK-UHFFFAOYSA-N | [2] |

Physicochemical and Predicted Properties

While experimental physical properties for this specific compound are not widely published, its key physicochemical parameters can be reliably predicted based on its structure. This data is essential for reaction planning, purification, and formulation.

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.965 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde

The synthesis of 2-Bromo-6-methylpyridine-4-carbaldehyde can be accomplished through a multi-step pathway, commencing from the readily available 2-amino-6-methylpyridine. The overall synthetic strategy involves the initial formation of the bromopyridine core, followed by functionalization of the methyl group to the desired aldehyde.

Caption: Overall synthetic workflow for 2-Bromo-6-methylpyridine-4-carbaldehyde.

Step 1: Synthesis of 2-Bromo-6-methylpyridine

The initial and crucial step is the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine via a Sandmeyer-type reaction. This transformation is a cornerstone of heterocyclic chemistry, allowing for the facile introduction of a halide at a position previously occupied by an amino group.

Experimental Protocol:

-

To a 1 L round-bottom flask, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) to 48% hydrobromic acid (170 mL).[3]

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add bromine (40 mL) dropwise over approximately 40 minutes, ensuring the internal temperature is maintained at or below -5 °C.[3] Stir the resulting orange-colored mixture for an additional 1.5 hours at this temperature.

-

In a separate beaker, prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -10 °C. Stir for another 1.5 hours.[5]

-

Prepare a cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) and add it dropwise to the reaction mixture. The temperature must be carefully controlled to remain below 0 °C during this addition.

-

Allow the reaction to slowly warm to room temperature.

-

Extract the product with diethyl ether (8 x 200 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.[3]

Step 2: Side-Chain Bromination

The methyl group of 2-bromo-6-methylpyridine is activated for free-radical bromination. This step typically yields a mixture of mono- and di-brominated products, which can often be used in the subsequent step without extensive purification.

Experimental Protocol:

-

In a 250 mL reaction flask, combine 2-bromo-6-methylpyridine (17.2 g, 0.1 mol), dichloromethane (34.4 mL), and water (34.4 mL).[3]

-

Cool the biphasic mixture to 10 °C with vigorous stirring.

-

Add liquid bromine (48 g, 0.3 mol) dropwise, carefully maintaining the temperature between 10-20 °C.[4]

-

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10-12 hours.[3][4]

-

Upon completion, cool the mixture and neutralize with a solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[3][4]

Step 3: Aldehyde Formation via the Sommelet Reaction

The final step involves the conversion of the brominated side-chain to the target aldehyde using the Sommelet reaction. This classic transformation utilizes urotropine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.

Experimental Protocol:

-

Dissolve the mixture of brominated products from the previous step in ethanol.

-

Add urotropine to the solution and stir the reaction mixture.[4]

-

Heat the mixture to 40 °C and stir for 12 hours to facilitate the formation of the quaternary ammonium salt.[3]

-

Add water to the reaction mixture and heat to reflux to hydrolyze the salt to the aldehyde.

-

After cooling, the product can be extracted using an organic solvent like ethyl acetate.

-

The crude product should be purified, typically by column chromatography on silica gel, to yield pure 2-Bromo-6-methylpyridine-4-carbaldehyde.[4][6]

Chemical Reactivity and Synthetic Utility

2-Bromo-6-methylpyridine-4-carbaldehyde is a trifunctional molecule, and its reactivity is dictated by the interplay of the pyridine ring, the bromine atom, and the aldehyde group. This makes it a highly versatile intermediate for the synthesis of more complex molecules.[1]

Caption: Key reaction pathways for 2-Bromo-6-methylpyridine-4-carbaldehyde.

Reactions at the C-Br Bond

The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.

-

Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile precursor for a multitude of chemical transformations:[4]

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2-bromo-6-methylisonicotinic acid), another valuable synthetic intermediate.[7]

-

Reduction: Selective reduction yields the primary alcohol, (2-bromo-6-methylpyridin-4-yl)methanol.[8]

-

Reductive Amination: A powerful method for synthesizing amines by reacting the aldehyde with an amine in the presence of a reducing agent.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene.

-

Condensation Reactions: Forms imines (Schiff bases) upon reaction with primary amines.[8]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Substituted pyridines, such as 2-Bromo-6-methylpyridine-4-carbaldehyde, are particularly valuable in the development of kinase inhibitors.[7][10] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[10]

The 2-aminopyridine moiety, which can be readily synthesized from the 2-bromo precursor via Buchwald-Hartwig amination, is a well-established hinge-binding motif in many kinase inhibitors.[9] The strategic placement of the methyl group and the versatile aldehyde handle on the pyridine ring allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

For instance, the related compound, 2-bromo-6-methylisonicotinic acid, is a key building block in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory diseases.[7] The aldehyde functionality of 2-Bromo-6-methylpyridine-4-carbaldehyde provides a direct route to similar scaffolds through reductive amination, allowing for the introduction of diverse side chains to probe the kinase active site.

Caption: Strategic application in the synthesis of kinase inhibitor scaffolds.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm.- Two aromatic protons as singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm).- Methyl group (CH₃) singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 120-160 ppm, with the carbon attached to bromine (C-Br) being downfield.- Methyl carbon (CH₃) signal around δ 20-25 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹.- C-H stretches for the aldehyde proton around 2820 and 2720 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.- C-Br stretch in the fingerprint region. |

| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio ([M]⁺ and [M+2]⁺).[8] |

Conclusion

2-Bromo-6-methylpyridine-4-carbaldehyde is a strategically important and versatile building block for organic synthesis. Its trifunctional nature provides a platform for diverse chemical transformations, making it particularly valuable in the field of drug discovery for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists and researchers.

References

-

2-Bromo-4-pyridinecarboxaldehyde | C6H4BrNO | CID 2762991. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

2-Bromo-6-methyl-4-pyridinecarboxaldehyde. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

2-Bromo-6-methylpyridine | C6H6BrN | CID 79205. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved January 7, 2026, from [Link]

-

Synthesis of 6-Bromo-2-formyl-pyridine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

- Preparation method of 2-pyridine carboxaldehyde. (2010). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of 2-Bromo-6-methylisonicotinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-6-methylisonicotinaldehyde, identified by CAS number 1060805-89-1, is a multifunctional pyridine derivative of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a reactive aldehyde moiety, makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures.[1][2] The strategic placement of these functional groups provides two distinct points for chemical modification: the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations including oxidation, reduction, and condensation reactions.[1][3]

This dual reactivity allows for the controlled, stepwise elaboration of novel compounds, positioning it as a key component in the development of enzyme inhibitors, receptor modulators, and other advanced materials.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting the behavior of its derivatives in biological and material systems. This guide provides a comprehensive overview of its core data, outlines detailed experimental protocols for its characterization, and explains the scientific rationale behind these analytical choices.

Core Molecular and Physicochemical Data

The foundational properties of 2-Bromo-6-methylisonicotinaldehyde are summarized below. It is critical to note that while core identifiers are well-established, much of the specific physicochemical data available in the public domain is computationally predicted.[2] Experimental verification using the protocols detailed in this guide is strongly recommended for any research application.

| Property | Value | Source |

| CAS Registry Number | 1060805-89-1 | [2][3][4] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde | [1][3][5] |

| Synonyms | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde, 4-Formyl-2-bromo-6-methylpyridine | [3] |

| Molecular Formula | C₇H₆BrNO | [1][2][4] |

| Molecular Weight | 200.03 g/mol | [1][2][4] |

| Appearance | Solid (at room temperature) | [2] |

| Storage Conditions | Recommended 4°C, under inert atmosphere (Nitrogen) | [2][6] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | [1] |

| Computed logP | 1.965 | [2] |

| Computed TPSA | 29.96 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Chemical Structure and Reactivity Profile

The synthetic utility of 2-Bromo-6-methylisonicotinaldehyde is rooted in its structure. The diagram below illustrates its primary reactive sites.

Caption: Chemical structure and principal reactive centers of 2-Bromo-6-methylisonicotinaldehyde.

The aldehyde group's electrophilic carbon is a target for nucleophiles, while the bromine atom's position on the electron-deficient pyridine ring makes it an excellent leaving group in palladium-catalyzed cross-coupling reactions.[3] This allows for selective and independent modification at two different sites on the molecule.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 2-Bromo-6-methylisonicotinaldehyde. These methods are based on established principles and can be adapted for quality control and research purposes.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of a solid compound's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range. This protocol uses the capillary method, a standard and reliable technique.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry 2-Bromo-6-methylisonicotinaldehyde.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Set a rapid heating rate (10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Using a new sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

-

Validation: Repeat the measurement at least twice. The results should be reproducible within 1 °C.

Spectroscopic Identity Confirmation

Causality: Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition. While predicted data serves as a guide, experimental spectra are required for definitive confirmation.[2]

Methodology: NMR, IR, and MS Analysis

Caption: Workflow for the spectroscopic confirmation of 2-Bromo-6-methylisonicotinaldehyde.

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

-

Acquisition: Acquire spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, use a standard pulse program with 16-32 scans.[2] For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[2]

-

Expected Signals: The ¹H NMR spectrum is predicted to show three distinct signals: an aldehyde proton, two aromatic protons, and a methyl group singlet. The ¹³C NMR should show seven signals corresponding to each unique carbon atom.[2]

-

-

Infrared (IR) Spectroscopy:

-

Analysis: Analyze the sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Bands: Look for characteristic strong absorption bands for the aldehyde carbonyl (C=O) stretch (typically ~1700 cm⁻¹), aromatic C=C and C=N stretches (1400-1600 cm⁻¹), and C-H stretches.[2]

-

-

Mass Spectrometry (MS):

-

Analysis: Obtain a mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Ion: The key feature to verify is the molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet with roughly a 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z ≈ 200 and 202).[2]

-

Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical parameter in drug development, influencing dissolution, absorption, and formulation. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of solid 2-Bromo-6-methylisonicotinaldehyde to a known volume of each buffer in a sealed glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate for each pH condition. The presence of solid material at the end of the experiment must be visually confirmed to validate that saturation was maintained.

Conclusion

2-Bromo-6-methylisonicotinaldehyde (CAS 1060805-89-1) is a high-value synthetic intermediate whose full potential is unlocked through a precise understanding of its physicochemical characteristics. While computational data provides a useful starting point, the rigorous experimental determination of properties such as melting point, spectroscopic identity, and aqueous solubility is essential for ensuring reproducibility and success in research and development. The protocols outlined in this guide provide a robust framework for obtaining this critical information, empowering scientists to confidently utilize this versatile building block in the synthesis of next-generation pharmaceuticals and materials.

References

-

ChemSrc. (2025). 2-Bromo-6-methylpyridine | CAS#:5315-25-3. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Bromo-6-methyl-4-pyridinecarboxaldehyde. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Bromo-6-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxynicotinaldehyde is a substituted pyridine derivative poised as a valuable building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, a bromo substituent, and a methoxy group, offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive analysis of the predicted spectroscopic profile of this compound, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By explaining the causality behind predicted spectral features, this document serves as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. Detailed, field-proven experimental protocols for data acquisition are also provided to ensure reproducibility and scientific integrity.

Introduction and Molecular Structure Analysis

The unambiguous structural elucidation of chemical intermediates is a cornerstone of modern drug discovery and materials science. This compound (CAS 1060810-41-4) presents a unique spectroscopic challenge and opportunity due to the interplay of its functional groups. The pyridine ring is an electron-deficient aromatic system, and its electronic landscape is further modulated by three key substituents:

-

Aldehyde Group (-CHO) at C3: This is a strong electron-withdrawing group through both resonance and induction (-M, -I). It significantly deshields adjacent protons and carbons.

-

Bromo Group (-Br) at C2: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). It also has lone pairs that can participate in a weak, deactivating resonance effect (+M). Its primary influence on the NMR spectrum is through its inductive deshielding and characteristic isotopic signature in mass spectrometry.

-

Methoxy Group (-OCH₃) at C6: The oxygen atom is highly electronegative, leading to an inductive withdrawal (-I). However, its lone pairs strongly donate electron density into the aromatic ring via the resonance effect (+M). This resonance donation is the dominant factor, leading to significant shielding of the ortho (C5) and para (C3, though already substituted) positions.

This complex electronic interplay dictates the precise chemical shifts and coupling constants observed in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum provides the most direct insight into the proton environment of a molecule. For this compound, four distinct signals are predicted. The predictions are based on substituent chemical shift (SCS) analysis and data from analogous structures.[1]

Rationale for Predictions:

-

Aldehyde Proton (H7): The aldehyde proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its chemical shift is expected to be the furthest downfield, typically greater than 10 ppm.[2] It will appear as a singlet as it has no adjacent protons to couple with.

-

Aromatic Proton (H4): This proton is ortho to the strongly electron-withdrawing aldehyde group, resulting in significant deshielding. It is also meta to the electron-donating methoxy group, which provides minimal shielding. Therefore, it is predicted to be the most downfield of the two ring protons. It will appear as a doublet due to coupling with H5.

-

Aromatic Proton (H5): This proton is ortho to the electron-donating methoxy group, which causes substantial shielding and an upfield shift. It is meta to the aldehyde group, which has a lesser deshielding effect at this distance. It will appear as a doublet due to coupling with H4. The coupling constant (JH4-H5) is expected to be in the typical range for ortho-coupling in a six-membered aromatic ring.

-

Methoxy Protons (H8): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, shifting them downfield relative to a standard methyl group. They will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~10.35 | Singlet (s) | N/A | 1H | Aldehyde (-CH O) |

| ~8.15 | Doublet (d) | ~8.5 | 1H | Aromatic (H4) |

| ~6.90 | Doublet (d) | ~8.5 | 1H | Aromatic (H5) |

| ~4.05 | Singlet (s) | N/A | 3H | Methoxy (-OCH ₃) |

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule.[3] Seven distinct signals are predicted for this compound.

Rationale for Predictions:

-

C7 (Aldehyde): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen, with a characteristic chemical shift around 190 ppm.[2]

-

C6 (Methoxy-bearing): This carbon is attached to a highly electronegative oxygen atom, causing a significant downfield shift to ~165 ppm.[4]

-

C2 (Bromo-bearing): The carbon atom bonded to bromine is also deshielded, though less so than the oxygen-bearing carbon.[4]

-

C4: Positioned ortho to the electron-withdrawing aldehyde group, this carbon is significantly deshielded.

-

C3 (Aldehyde-bearing): The ipso-carbon attached to the aldehyde group.

-

C5: This carbon is strongly shielded by the resonance-donating effect of the ortho-methoxy group, resulting in the most upfield chemical shift among the ring carbons.

-

C8 (Methoxy): The methyl carbon of the methoxy group appears in the typical range for such functional groups, around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~189.5 | Aldehyde (C =O) |

| ~165.2 | Aromatic (C 6-OCH₃) |

| ~144.1 | Aromatic (C 2-Br) |

| ~141.8 | Aromatic (C 4) |

| ~118.5 | Aromatic (C 3-CHO) |

| ~111.3 | Aromatic (C 5) |

| ~56.0 | Methoxy (-OC H₃) |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]

Rationale for Predictions:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

-

Aldehyde C-H Stretch: Aldehydes exhibit a characteristic pair of weak to medium bands, often referred to as a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.[6][7] The presence of the lower wavenumber band is highly diagnostic.[8]

-

C=O Stretch (Aldehyde): A very strong and sharp absorption is expected for the carbonyl stretch. Conjugation with the pyridine ring lowers the frequency to ~1705 cm⁻¹.[2]

-

Aromatic C=C/C=N Stretches: Multiple medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretch (Ether): Aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[9]

-

C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically between 650-550 cm⁻¹.

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2855, ~2750 | Weak-Medium | Aldehyde C-H Stretch |

| ~1705 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C & C=N Ring Stretches |

| ~1255 | Strong | Asymmetric Aryl-O-C Stretch |

| ~1050 | Strong | Symmetric Aryl-O-C Stretch |

| ~600 | Medium | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

Rationale for Predictions:

-

Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 215 and 217.[11]

-

Key Fragmentations: The primary fragmentation pathways are expected to be driven by the stability of the resulting ions.

-

Loss of H•: A peak at [M-1]⁺ from the loss of the aldehydic hydrogen is common.

-

Loss of •CHO: Loss of the formyl radical to give a peak at [M-29]⁺.

-

Loss of •OCH₃: Loss of a methoxy radical to give a peak at [M-31]⁺.

-

Loss of Br•: Loss of the bromine radical to give a peak at [M-79/81]⁺. This is often a significant fragmentation pathway for bromo-aromatic compounds.[12]

-

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| Predicted m/z | Predicted Relative Abundance | Assignment |

|---|---|---|

| 215 / 217 | High | [M]⁺ / [M+2]⁺ Molecular ion peak with Br isotope pattern |

| 186 / 188 | Medium | [M-CHO]⁺ |

| 136 | High | [M-Br]⁺ |

| 108 | Medium | [M-Br-CO]⁺ |

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[13]

-

For precise chemical shift referencing, use a solvent containing an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[14]

-

Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm).[5]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and tune the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[14]

-

Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is ideal for solid or liquid samples.[15][16]

-

Background Measurement:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a lint-free wipe soaked in a volatile solvent like isopropanol.

-

Acquire a background spectrum of the empty, clean crystal. This scan will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[17]

-

-

Sample Measurement:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[18]

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Post-Measurement:

-

Release the press, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry (MS)

This protocol is for obtaining an Electron Ionization (EI) mass spectrum.

-

Sample Preparation:

-

Instrument Calibration:

-

Calibrate the mass analyzer using a known calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired m/z range.

-

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the spectrum over a suitable mass range (e.g., m/z 40-400) to include the molecular ion and expected fragments.

-

Workflow Visualization

The logical progression from a purified sample to its structural confirmation follows a standardized analytical workflow. This process ensures that each piece of spectroscopic data is acquired systematically and contributes to the final, unambiguous identification of the molecule.

Caption: Logical workflow for the complete spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a robust, theory-grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, summarized in structured tables, offers a reliable benchmark for researchers working with this versatile synthetic intermediate. The detailed experimental protocols provide a self-validating framework for acquiring high-quality data, upholding the principles of scientific integrity and reproducibility. By understanding the causal relationships between molecular structure and spectroscopic output, scientists and drug development professionals can confidently characterize this and similar compounds, accelerating the pace of innovation.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Stenutz, R. NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Alberta Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 24). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

B.A. Smith. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Oxford Chemistry Research Laboratory. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

University of Southern Mississippi. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

E. An, et al. (2001, October 16). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Retrieved from [Link]

-

Western University. NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

D. Arndt, et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. Infrared Spectroscopy Handout. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. IR: aldehydes. Retrieved from [Link]

-

G. Lu, et al. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

-

Molecular Detective. General Protocols of Proteomics and Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Bromo-6-methoxypyridine. PubChem Compound Summary for CID 256810. Retrieved from [Link]

-

J.D. Schuttlefield & V.H. Grassian. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

-

J.D. Schuttlefield, et al. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

S.E. Van Bramer. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

J. Novotny, et al. (2017, November 29). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

T.M. Krygowski, et al. (2003, March 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

T.A. Mobley. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. bhu.ac.in [bhu.ac.in]

- 4. spectrabase.com [spectrabase.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. agilent.com [agilent.com]

- 16. utm.mx [utm.mx]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Molecular formula and weight of 2-Bromo-6-methoxynicotinaldehyde

An In-Depth Technical Guide to 2-Bromo-6-methoxynicotinaldehyde: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

January 2026

Introduction

This compound, with the IUPAC name 2-bromo-6-methoxypyridine-3-carbaldehyde, is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a pyridine ring substituted with a reactive bromine atom, a methoxy group, and an aldehyde, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group is amenable to a wide range of nucleophilic additions and condensation reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key chemical transformations, and its potential applications in drug discovery and development.

Core Molecular and Physical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Registry Number | 1060810-41-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| IUPAC Name | 2-bromo-6-methoxypyridine-3-carbaldehyde | [1] |

| Synonyms | This compound | [1][3] |

| Appearance | Solid | [2] |

| Boiling Point | 291.9 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Store at 4°C or room temperature, sealed in a dry environment, potentially under an inert atmosphere. | [4] |

Proposed Synthetic Pathway

Causality Behind Experimental Choices: The synthetic design prioritizes regioselectivity. Starting with 2,6-dibromopyridine allows for a selective nucleophilic aromatic substitution (SₙAr) at one of the bromine positions due to the statistical probability and the potential for controlled reaction conditions. The subsequent step, a halogen-metal exchange, is directed by the bromine at the 2-position, which is generally more reactive. This is followed by quenching with an electrophilic formylating agent to install the aldehyde group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Bromo-6-methoxypyridine This procedure is based on a standard nucleophilic substitution reaction on a dihalopyridine.[5]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.

-

Reaction Initiation: Add 2,6-dibromopyridine to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-6-methoxypyridine.

Step 2: Synthesis of this compound This step utilizes a halogen-metal exchange followed by electrophilic quench.

-

Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-Bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the mixture for approximately 1 hour at -78 °C to ensure complete metal-halogen exchange.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled approach to the synthesis of more complex molecules.

Expertise & Experience Insights: The bromine atom at the 2-position of the pyridine ring is activated towards palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring. This makes reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations highly efficient.[6][7] Concurrently, the aldehyde group is a classic electrophile, ideal for forming C-C bonds (e.g., Wittig or Grignard reactions) or C-N bonds (reductive amination), a cornerstone of medicinal chemistry for introducing amine diversity.[8]

Caption: Key synthetic transformations of this compound.

Key Reaction Protocols

1. Suzuki-Miyaura Coupling This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the bromo-pyridine core.[9][10][11][12]

-

Methodology: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene) is added, and the reaction is heated (typically 80-110 °C) until completion. After cooling, the mixture is worked up by extraction and purified by column chromatography.

2. Reductive Amination This one-pot procedure is highly effective for converting the aldehyde into a secondary or tertiary amine.[8]

-

Methodology: Dissolve this compound and a primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. The reaction is typically stirred at room temperature for several hours. The reaction is then quenched with water or a saturated sodium bicarbonate solution, and the product is extracted, dried, and purified.

Analytical and Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. A self-validating characterization would involve a combination of NMR, IR, and mass spectrometry to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet expected at a highly deshielded position, likely δ 9.9-10.2 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 190-195 ppm region. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-165 ppm), including two carbons bonded to heteroatoms (C-Br and C-OCH₃). - Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands often visible around 2720 and 2820 cm⁻¹. - C-O Stretch (Methoxy): A characteristic band in the 1250-1020 cm⁻¹ region. - C=C and C=N Stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₇H₆BrNO₂, the expected m/z would be ~215 and ~217. |

General Protocol for Spectroscopic Analysis[13]

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Place a small amount of the solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via electrospray ionization - ESI, or electron ionization - EI). Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern to confirm the molecular weight and elemental composition.

Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds. The related intermediate, Methyl 2-bromo-6-methoxynicotinate, is utilized in the synthesis of nicotinic receptor modulators and anti-inflammatory agents.[13] This suggests that this compound is a highly valuable precursor for creating libraries of novel compounds for screening against various therapeutic targets, including those involved in neurological disorders and inflammatory diseases.[5]

Safety and Handling

This compound is classified as a warning-level hazard.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

-

MySkinRecipes. (n.d.). Methyl 2-bromo-6-methoxynicotinate. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Nicolaou, K. C., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 2-Bromo-6-methoxypyridine. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1060810-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 1060810-41-4 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methyl 2-bromo-6-methoxynicotinate [myskinrecipes.com]

A Technical Guide to the Reactivity and Chemoselectivity of Aldehyde and Bromine Groups in Substituted Pyridines

Abstract: Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science. Among the most versatile derivatives are those bearing both bromine and aldehyde functionalities. These two groups offer orthogonal reactivity profiles, enabling complex, multi-step syntheses and the generation of diverse molecular libraries. This technical guide provides an in-depth exploration of the distinct reactivity of the aldehyde and bromine moieties on the pyridine ring. We will delve into the underlying electronic principles governing their behavior, detail key synthetic transformations for each group, and, most critically, address the strategies for achieving chemoselectivity when both are present. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of bromo-formyl pyridine building blocks.

Part 1: Foundational Principles of Pyridine Reactivity

The pyridine ring is a six-membered heterocycle that is isoelectronic with benzene. However, the replacement of a C-H unit with a nitrogen atom fundamentally alters its electronic landscape and, consequently, its chemical reactivity.

The Electron-Deficient Nature of the Pyridine Ring

The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect reduces the electron density on the ring carbons, making pyridine significantly less susceptible to electrophilic aromatic substitution (EAS) than benzene.[1][2] Reactions like nitration or halogenation require harsh conditions and often proceed in low yield.

Conversely, this electron deficiency renders the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions.[3][4] During nucleophilic aromatic substitution (SNAr), the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization not possible with attack at the C-3 (β) position.[3] The nitrogen atom's lone pair also imparts basicity, allowing it to act as a nucleophile or a base, readily forming pyridinium salts.[1][2]

Part 2: The Chemistry of the Aldehyde Moiety

The aldehyde group (-CHO) is a powerful electron-withdrawing group through both induction and resonance. When attached to a pyridine ring, its inherent electrophilicity at the carbonyl carbon is further enhanced by the ring's own electron-deficient nature.

Nucleophilic Addition

The quintessential reaction of the aldehyde is nucleophilic addition to the carbonyl carbon. This reaction is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic additions include:

-

Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents add to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde to an alkene.

-

Reductive Amination: Formation of an imine with a primary or secondary amine, followed by reduction, yields a new amine.

-

Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or TMSCN) to form a cyanohydrin.

Oxidation and Reduction

The aldehyde group exists in an intermediate oxidation state, allowing for both facile oxidation and reduction.

-

Oxidation: Pyridine aldehydes can be smoothly oxidized to the corresponding pyridine carboxylic acids using reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents if other sensitive groups are present.

-

Reduction: Selective reduction to the primary alcohol is readily achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Protecting Group Strategies

To perform reactions elsewhere on a bromo-formyl pyridine, the highly reactive aldehyde often requires protection. The most common strategy is the formation of an acetal.

-

Setup: To a solution of the pyridine aldehyde (1.0 equiv) in anhydrous toluene or benzene, add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

-

Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. The reaction progress can be monitored by observing the collection of water in the apparatus or by TLC/GC-MS analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude acetal can be purified by column chromatography on silica gel.

Part 3: The Chemistry of the Bromine Substituent

A bromine atom on a pyridine ring is a versatile handle for a wide range of transformations, primarily serving as a leaving group in substitution reactions or as a partner in metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, bromopyridines are activated towards SNAr, especially at the 2- and 4-positions. The reactivity of the bromine atom is highly dependent on its position and the reaction conditions.[6] Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide. For instance, the reaction of 2,4,6-tribromopyridine with ammonia can lead to selective substitution, with the 4-position being the most reactive in polar solvents like water.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized modern synthesis.[7][8] Bromopyridines are excellent substrates for these transformations, allowing for the construction of complex molecular architectures.[9][10]

Key cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

-

Heck Reaction: Coupling with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond between an sp² and sp carbon.

-

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

| Reaction Name | Coupling Partner | Bond Formed | Typical Base |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | C-C | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Et₃N, DIPA |

| Buchwald-Hartwig | R₂NH | C-N | NaOt-Bu, K₃PO₄ |

-

Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 3-bromopyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene/H₂O (4:1, 5 mL).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Metal-Halogen Exchange

Bromopyridines can undergo metal-halogen exchange with strong organometallic bases, typically organolithium reagents like n-butyllithium (nBuLi), to form highly reactive pyridyllithium species.[11] This reaction is extremely sensitive to temperature and must be carried out at low temperatures (e.g., -78 °C or lower) to prevent side reactions, such as deprotonation of the pyridine ring or addition of the organolithium reagent to the ring.[12] The resulting pyridyllithium can be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group.[11][13][14]

Part 4: The Core Challenge: Chemoselectivity and Strategic Synthesis

The synthetic utility of bromo-formyl pyridines hinges on the ability to selectively manipulate one functional group in the presence of the other. This requires a careful selection of reagents and reaction conditions.

The aldehyde group is a "hard" electrophile and is reactive towards "hard" nucleophiles (e.g., Grignard reagents, hydrides). The C-Br bond, particularly when participating in Pd-catalyzed coupling, reacts with "soft" organometallic species under specific catalytic conditions. This inherent difference is the foundation of their orthogonal reactivity.

Strategic Workflow for Sequential Functionalization

Consider the synthesis of a complex molecule from 5-bromo-3-pyridinecarboxaldehyde. A logical synthetic sequence would exploit the differential reactivity.

Key Principles for Achieving Chemoselectivity:

-

Protect the Aldehyde: For reactions involving strong bases or nucleophiles intended for the C-Br bond (e.g., lithiation, Grignard formation, or certain coupling conditions), the aldehyde must be protected as an acetal.

-

Choose Mild Coupling Conditions: Most standard Suzuki, Heck, and Sonogashira conditions are mild enough not to interfere with an unprotected aldehyde group. The choice of base is critical; strong bases like NaOt-Bu used in Buchwald-Hartwig aminations may require aldehyde protection.

-

Aldehyde-Specific Reactions: Reagents like NaBH₄, Wittig ylides, and oxidizing agents will selectively react with the aldehyde without affecting the stable C-Br bond.

-

Protect the Pyridine Nitrogen: In some cases, the basicity of the pyridine nitrogen can interfere with reactions. It can be temporarily protected as an N-oxide or a borane complex to modulate ring electronics and prevent unwanted side reactions.[15][16][17][18]

Part 5: Conclusion and Future Outlook

The aldehyde and bromine groups on a pyridine scaffold represent a powerful toolkit for the modern synthetic chemist. Understanding their individual reactivities—the electrophilic nature of the aldehyde carbonyl and the diverse reactivity of the carbon-bromine bond in substitution and cross-coupling reactions—is paramount. The true elegance of this system lies in the strategic, chemoselective manipulation of these functionalities. By employing protecting group strategies and leveraging orthogonal reaction conditions, researchers can unlock pathways to a vast chemical space of complex, high-value pyridine derivatives for applications in drug discovery and beyond. Future developments in photoredox catalysis and biocatalysis are poised to offer even milder and more selective methods for functionalizing these versatile building blocks.

References

-

Maddaluno, J., et al. (2007). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications. Retrieved from [Link]

-

Sato, N., et al. (2006). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Retrieved from [Link]

-

Cai, D., et al. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Retrieved from [Link]

-

Cai, D., et al. (2002). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. ElectronicsAndBooks. Retrieved from [Link]

- Stamatoff, G. S. (1966). Process for the production of pyridine aldehydes. Google Patents.

-